Scaffold Regioisomer Selectivity: 3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine in JAK Family Kinase Inhibition
In a head-to-head scaffold comparison conducted during the discovery of GLPG3667, the 3H-imidazo[4,5-b]pyridine core demonstrated a 21-fold improvement in JAK1/TYK2 selectivity relative to the 1H-imidazo[4,5-c]pyridine core when both scaffolds bore identical cyclopropane carboxamide substituents at their respective top positions (C7 for [4,5-b]; C4 for [4,5-c]) [1]. The differential engagement of the Gly-rich loop induced by the shifted nitrogen atom position in the bicyclic core was identified as the structural basis for this selectivity difference [1]. Additionally, within the 3H-imidazo[4,5-b]pyridine series, all tested C7-derivatized compounds displayed potent TYK2 inhibition with IC50 < 1 nM and selectivity >30× for TYK2 over JAK3 [1].
| Evidence Dimension | JAK1/TYK2 selectivity ratio (fold-selectivity for TYK2 over JAK1) |
|---|---|
| Target Compound Data | 3H-imidazo[4,5-b]pyridine scaffold (compound 11, cyclopropane carboxamide at C7): selectivity ratio not explicitly stated as numeric, but 21-fold improved vs. comparator |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold (compound 10, cyclopropane carboxamide at C4): baseline selectivity; matched pair comparison |
| Quantified Difference | 21-fold improvement in JAK1/TYK2 selectivity for the 3H-imidazo[4,5-b]pyridine scaffold over the 1H-imidazo[4,5-c]pyridine scaffold |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2; IC50 values determined; selectivity calculated as ratio of IC50 values for JAK1/TYK2 (J. Med. Chem. 2024, 67, 8545–8568, Figure 3) |
Why This Matters
For drug discovery programs targeting TYK2-selective inhibition (psoriasis, lupus, inflammatory bowel disease), selecting building blocks based on the 3H-imidazo[4,5-b]pyridine scaffold rather than the [4,5-c] regioisomer provides a quantitatively validated selectivity advantage at the scaffold level, before any substituent optimization.
- [1] Chavatte P, Bontems C, Botez D, et al. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. J. Med. Chem. 2024;67(11):8545–8568. Section: Scaffold-Hopping Exercise to Improve JAK1/TYK2 Selectivity; Figure 3A (scaffold comparison), Figure 3B (matched pairs 10 and 11, 21-fold selectivity improvement). doi:10.1021/acs.jmedchem.4c00769. View Source
